molecular formula C14H25O6P B12834330 Diethyl 2-((ethoxy(vinyl)phosphoryl)methyl)pentanedioate

Diethyl 2-((ethoxy(vinyl)phosphoryl)methyl)pentanedioate

Cat. No.: B12834330
M. Wt: 320.32 g/mol
InChI Key: GXKAQAHOLAWBIF-UHFFFAOYSA-N
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Description

Diethyl 2-((ethoxy(vinyl)phosphoryl)methyl)pentanedioate is a complex organic compound with the molecular formula C14H25O6P. This compound is known for its unique structure, which includes a phosphoryl group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-((ethoxy(vinyl)phosphoryl)methyl)pentanedioate typically involves the reaction of pentanedioic acid derivatives with ethoxy(vinyl)phosphoryl reagents. One common method involves the use of palladium catalysts to achieve a quantitative cross-coupling of H-phosphonate diesters with vinyl halides under microwave irradiation . This reaction occurs with retention of configuration at the phosphorus center and in the vinyl moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar catalytic processes. The use of copper-catalyzed reactions of phosphorus nucleophiles with diaryliodonium salts at room temperature is another efficient method . This method can be easily adapted to large-scale preparations, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((ethoxy(vinyl)phosphoryl)methyl)pentanedioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphoric esters.

    Reduction: Reduction reactions can convert the phosphoryl group to phosphine oxides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the vinyl group.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, copper catalysts, and various halides. Conditions often involve room temperature reactions or microwave irradiation to achieve high yields and retention of configuration .

Major Products Formed

Major products formed from these reactions include phosphonic acids, phosphoric esters, and phosphine oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl 2-((ethoxy(vinyl)phosphoryl)methyl)pentanedioate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 2-((ethoxy(vinyl)phosphoryl)methyl)pentanedioate involves its interaction with various molecular targets and pathways. The phosphoryl group can form strong interactions with metal ions, making it useful in binding and catalysis. The vinyl group allows for further functionalization and incorporation into larger molecular structures .

Comparison with Similar Compounds

Similar Compounds

    Diethyl glutarate: A similar compound with a simpler structure, lacking the phosphoryl group.

    Diethyl pentanedioate:

Uniqueness

Diethyl 2-((ethoxy(vinyl)phosphoryl)methyl)pentanedioate is unique due to its combination of a phosphoryl group and a vinyl group, allowing for a wide range of chemical reactions and applications. This combination makes it more versatile compared to simpler esters like diethyl glutarate or diethyl pentanedioate .

Properties

Molecular Formula

C14H25O6P

Molecular Weight

320.32 g/mol

IUPAC Name

diethyl 2-[[ethenyl(ethoxy)phosphoryl]methyl]pentanedioate

InChI

InChI=1S/C14H25O6P/c1-5-18-13(15)10-9-12(14(16)19-6-2)11-21(17,8-4)20-7-3/h8,12H,4-7,9-11H2,1-3H3

InChI Key

GXKAQAHOLAWBIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(CP(=O)(C=C)OCC)C(=O)OCC

Origin of Product

United States

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